molecular formula C18H14O2 B12307256 2,7-Dihydroxy-1,6-dimethylpyrene

2,7-Dihydroxy-1,6-dimethylpyrene

Cat. No.: B12307256
M. Wt: 262.3 g/mol
InChI Key: YVIRWYDEYOKIRX-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. They are ubiquitous in the environment, originating from both natural sources, like forest fires and volcanic eruptions, and anthropogenic activities, such as the incomplete combustion of fossil fuels and biomass. glpbio.com The scientific interest in PAHs is vast, primarily due to their potential environmental and health impacts, with some being identified as mutagens and carcinogens. glpbio.com

Pyrene (B120774), a four-ring PAH, is often used as a model compound in environmental and chemical studies due to its distinct photophysical properties. nih.gov The introduction of substituent groups, such as hydroxyl (-OH) and methyl (-CH₃) groups, onto the pyrene core can significantly alter its chemical and physical properties. These modifications can influence its solubility, reactivity, and biological activity, making substituted pyrenes a rich area of investigation.

Historical Perspective and Initial Discovery of 2,7-Dihydroxy-1,6-dimethylpyrene

The first and, to date, most significant mention of this compound in scientific literature appears in a 2002 study published in the journal Phytochemistry. biocrick.comnih.gov In this research, DellaGreca and colleagues reported the isolation and characterization of several phenanthrenoids and a pyrene derivative from the wetland plant Juncus acutus. nih.gov

Among the novel compounds described for the first time was this compound. biocrick.comnih.gov The structure of the compound was elucidated through the analysis of its spectral data. nih.gov This discovery is noteworthy as it identifies a natural source for this specific substituted pyrene, a contrast to the more common association of PAHs with combustion processes. The study also highlighted the in vitro phytotoxicity of many of the isolated compounds, including the pyrene derivative, against the microalga Selenastrum capricornutum. nih.gov

Significance of Dihydroxylated Pyrene Systems in Chemical Science

The presence of two hydroxyl groups on the pyrene ring system imparts specific characteristics that are of considerable interest in chemical science. Hydroxylation is a key step in the metabolic activation and detoxification of PAHs in biological systems. The position of these hydroxyl groups can dramatically influence the molecule's biological activity.

Furthermore, dihydroxylated aromatic systems are known to be excellent precursors for the synthesis of quinones, which are important electroactive materials. The hydroxyl groups can also serve as handles for further chemical modifications, allowing for the construction of more complex molecular architectures, such as polymers and ligands for metal complexes. The antioxidant properties of phenolic compounds are well-established, and dihydroxylated PAHs could potentially exhibit interesting redox behaviors.

Research Gaps and Future Directions in this compound Studies

Despite its initial discovery over two decades ago, dedicated research on this compound remains remarkably limited. This presents a significant research gap and a number of opportunities for future investigation.

Key areas for future research include:

Total Synthesis: The development of a robust and efficient total synthesis for this compound would be a crucial step. This would provide a reliable source of the compound for further studies, independent of its natural isolation, and would allow for the synthesis of analogues with varied substitution patterns.

Physicochemical Properties: A comprehensive characterization of its photophysical, electrochemical, and thermal properties is needed. Understanding these fundamental characteristics is essential for evaluating its potential in materials science applications, such as organic electronics.

Biological Activity: The initial report of its phytotoxicity warrants further investigation. nih.gov More detailed studies are required to understand the mechanism of its biological action and to explore its potential activity in other biological systems, including its cytotoxicity against various cell lines.

Comparative Studies: A comparative study of the properties of this compound with other isomers of dihydroxy-dimethylpyrene would provide valuable insights into how the specific substitution pattern influences its behavior.

Compound Information

Compound Name
This compound
Pyrene
Selenastrum capricornutum
Phenanthrenoids
Juncus acutus

Chemical Data for this compound

PropertyValueSource
CAS Number 468103-76-6 biocrick.com
Molecular Formula C₁₈H₁₄O₂ ethernet.edu.et
Molecular Weight 262.30 g/mol ethernet.edu.et
Appearance Not specified in literature
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone biocrick.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1,6-dimethylpyrene-2,7-diol

InChI

InChI=1S/C18H14O2/c1-9-13-5-3-12-8-16(20)10(2)14-6-4-11(7-15(9)19)17(13)18(12)14/h3-8,19-20H,1-2H3

InChI Key

YVIRWYDEYOKIRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC3=C4C2=C1C=CC4=CC(=C3C)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways to the Pyrene (B120774) Core Structure

The synthesis of a specifically substituted pyrene like 2,7-dihydroxy-1,6-dimethylpyrene is not a trivial undertaking and typically involves multi-step sequences. The regiochemistry of the substituents is a key challenge that must be controlled throughout the synthesis.

A potential synthetic strategy could begin with 1,6-dimethylpyrene (B1196701). The direct C-H borylation of 1,6-dimethylpyrene using an iridium catalyst could theoretically lead to the formation of 2,7-diborylated-1,6-dimethylpyrene. This is analogous to the selective borylation of pyrene itself to yield 2,7-bis(Bpin)pyrene. nih.gov The resulting borylated intermediate is a versatile platform for further functionalization. Subsequent oxidation of the boronic esters, for example, using an oxidizing agent like hydrogen peroxide under basic conditions, would then yield the target molecule, this compound.

Alternatively, a route starting from 2,7-dibromopyrene (B9692) could be envisioned. acs.org This would involve initial methylation, potentially via a cross-coupling reaction, to install the methyl groups at the 1 and 6 positions, although this would be a challenging transformation due to the complex regioselectivity. Following this, the bromo groups at the 2 and 7 positions could be converted to hydroxyl groups, for instance, through a Buchwald-Hartwig-type coupling with a hydroxide (B78521) source or via conversion to an intermediate that can be hydrolyzed.

To better understand the potential pathways to this compound, it is instructive to examine the synthesis of its structural analogues.

2,7-Dihydroxynaphthalene: The synthesis of this compound is well-established. A common industrial method involves the caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at high temperatures (around 300°C). Another approach involves the oxidation of 2,7-diisopropylnaphthalene (B1294804) with molecular oxygen, followed by acid-catalyzed decomposition of the resulting dihydroperoxide.

1,6-Dimethylpyrene: While a specific, detailed synthesis for 1,6-dimethylpyrene is not prominently featured in the provided results, the synthesis of other dimethylpyrenes, such as 1,2-dimethylpyrene, has been achieved starting from 1H-phenalene, suggesting a viable route for building up the pyrene core with methyl substituents. nih.gov The functionalization of the pyrene core at the 2,7-positions is often challenging, but methods involving phosphinyl migration from the 1,6-positions to the 2,7-positions in an AlCl3/NaCl melt have been reported, highlighting a potential isomerization strategy. acs.org

Regioselective Functionalization at the Hydroxyl Positions

Once the this compound core is obtained, the two hydroxyl groups offer sites for further functionalization. Achieving regioselectivity—that is, modifying one hydroxyl group while leaving the other unchanged—is a significant synthetic challenge due to the symmetrical nature of the 2,7-disubstitution pattern. However, in unsymmetrically substituted diols, regioselective functionalization is often possible.

For dihydroxy aromatic compounds, regioselective alkylation or acylation can sometimes be achieved by taking advantage of subtle differences in the acidity or steric environment of the hydroxyl groups. For example, in 2,4-dihydroxybenzaldehydes, regioselective alkylation at the 4-position can be achieved with high yields using cesium bicarbonate in acetonitrile. nih.gov While this compound is symmetric, the principles of using specific bases and solvent systems to control reactivity could be applied in more complex derivatives. Biocatalytic methods, using enzymes like lipases, have also shown remarkable success in the regioselective O-acylation of primary alcohols in polyol compounds. nih.gov In the case of diols, the use of cyanide as a catalyst has been shown to favor the acylation of the more sterically hindered axial hydroxyl group in certain carbohydrate systems due to a dual hydrogen bonding effect. nih.gov

Derivatization for Enhanced Functionality and Stability

Derivatization of the hydroxyl groups can be used to modulate the electronic properties and stability of the molecule.

O-Alkylation: The Williamson ether synthesis is a classic and versatile method for forming ethers. wikipedia.org This reaction involves the deprotonation of the hydroxyl groups with a suitable base to form alkoxides, which then act as nucleophiles in a reaction with an alkyl halide. masterorganicchemistry.comyoutube.com For a diol like this compound, using a strong base like sodium hydride followed by an alkyl halide (e.g., methyl iodide) would likely lead to dialkylation, yielding the corresponding 2,7-dialkoxy derivative. Selective mono-alkylation would be challenging but could potentially be achieved by using a stoichiometric amount of base under carefully controlled conditions. For phenols, a weaker base like sodium hydroxide is often sufficient. youtube.com

O-Acylation: The hydroxyl groups can be converted to esters through O-acylation. A standard method involves reacting the diol with an acylating agent such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride in the presence of a base like pyridine. nih.gov This reaction is typically high-yielding and proceeds readily for both hydroxyl groups. The resulting acetyl groups can serve as protecting groups that are stable under many conditions but can be removed under basic or acidic hydrolysis.

The pyrene core itself is amenable to various carbon-carbon bond-forming reactions, which can be used to introduce a wide range of functional groups. These reactions are often performed on pyrene derivatives where the hydroxyl groups are protected (e.g., as methoxy (B1213986) or acetoxy groups) to prevent interference with the catalysts.

Modern cross-coupling reactions are particularly powerful for this purpose. For instance, if one were to start with a di-halogenated pyrene, such as 2,7-dibromo-1,6-dimethylpyrene, a plethora of transformations would be possible:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyrene with a boronic acid or ester, allowing for the introduction of aryl, heteroaryl, or vinyl groups. nih.gov

Sonogashira Coupling: This reaction, also typically palladium-catalyzed, is used to form carbon-carbon triple bonds by coupling the bromopyrene with a terminal alkyne. nih.gov

Buchwald-Hartwig Amination: While not a C-C bond-forming reaction, this is a key method for introducing nitrogen-based functional groups by coupling the bromopyrene with an amine. nih.gov

These reactions can be performed sequentially if the starting material has different halogens or a combination of a halogen and a triflate, allowing for the synthesis of unsymmetrically substituted pyrenes. nih.gov

Challenges and Innovations in Synthetic Methodology for Substituted Pyrenes

The synthesis of specifically substituted pyrene derivatives, such as this compound, presents considerable challenges to synthetic chemists. These challenges primarily stem from the inherent electronic properties of the pyrene core, which dictate its reactivity and regioselectivity in substitution reactions. However, a number of innovative strategies have been developed to overcome these hurdles, enabling the targeted synthesis of a wide array of functionalized pyrenes.

The main difficulty in the functionalization of pyrene lies in controlling the position of incoming substituents. rsc.org The pyrene molecule has distinct reactive sites with varying electron densities. mdpi.com The 1, 3, 6, and 8 positions, often referred to as the "active" or "common sites," are the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. mdpi.comcdnsciencepub.com In contrast, the 2 and 7 positions are part of the nodal plane of the highest occupied molecular orbital (HOMO), making them less reactive towards electrophiles. mdpi.comcdnsciencepub.com The 4, 5, 9, and 10 positions, known as the K-region, have their own distinct reactivity, often participating in addition and oxidation reactions. mdpi.comresearchgate.net

Consequently, direct electrophilic substitution of the parent pyrene typically yields a mixture of 1-substituted, 1,3-, 1,6-, and 1,8-disubstituted, and 1,3,6,8-tetrasubstituted products, making the isolation of a specific isomer, particularly one with substitution at the less reactive 2 and 7 positions, a formidable task. rsc.orgmdpi.com The synthesis of a molecule like this compound, which has substituents at both the active (1,6) and less active (2,7) positions, requires a highly controlled and often multi-step synthetic approach.

Another significant challenge is the often low solubility of tetrasubstituted pyrenes, which can complicate purification processes, sometimes necessitating techniques like high-temperature sublimation. rsc.org

In response to these challenges, a variety of innovative synthetic methodologies have been developed. These can be broadly categorized into direct functionalization of the pyrene core using modern catalytic methods and indirect methods that construct the substituted pyrene ring from functionalized precursors.

One of the most significant breakthroughs in direct functionalization has been the use of transition metal-catalyzed C-H activation. mdpi.comresearchgate.net This strategy allows for the selective functionalization of specific C-H bonds, including those at the less reactive 2 and 7 positions. For instance, iridium-catalyzed C-H borylation has been shown to selectively introduce boryl groups at the 2 and 7 positions of pyrene. mdpi.com These borylated intermediates are highly versatile and can be subsequently converted into a variety of functional groups, including hydroxyl groups, through cross-coupling reactions or oxidation. mdpi.com

The use of directing groups in conjunction with transition metal catalysis is another powerful strategy. researchgate.net A directing group, temporarily installed on the pyrene core, can guide the catalyst to a specific C-H bond, enabling regioselective functionalization. After the desired substitution is achieved, the directing group can be removed.

Indirect methods offer an alternative approach, avoiding the direct and often unselective functionalization of the pyrene itself. rsc.org These methods involve the synthesis of substituted precursors, which are then cyclized in the final steps to form the desired pyrene derivative. For example, a general synthesis for substituted pyrenes has been developed using dithiametacyclophanes as key intermediates, which are then converted to [2.2]metacyclophane-1,9-dienes. cdnsciencepub.com Photochemical irradiation of these dienes leads to the formation of the corresponding 15,16-dihydropyrene, which can then be oxidized to the fully aromatic pyrene system. cdnsciencepub.com This method was successfully used to synthesize 2,7-dimethylpyrene (B94221) from mesitylene. cdnsciencepub.com A hypothetical next step towards this compound would involve the challenging dihydroxylation of this precursor.

Furthermore, the introduction of bulky substituents, such as tert-butyl groups, can serve as a strategic tool to block the more reactive positions and direct subsequent functionalization to other sites. rsc.orgresearchgate.net For example, Friedel-Crafts alkylation with tert-butyl chloride can yield 2,7-di-tert-butyl pyrene, which can then be further functionalized at the remaining positions. researchgate.net

A summary of key research findings in the synthesis of substituted pyrenes is presented in the table below.

Research AreaKey FindingPotential Application in Synthesis
Regioselectivity Pyrene has distinct reactive sites: 1,3,6,8 (most reactive to electrophiles), 2,7 (less reactive), and 4,5,9,10 (K-region). mdpi.comcdnsciencepub.comUnderstanding this is crucial for designing multi-step syntheses to achieve specific substitution patterns.
C-H Borylation Iridium-catalyzed C-H borylation allows for the selective functionalization of the 2 and 7 positions. mdpi.comA potential route to introduce hydroxyl groups at the 2 and 7 positions of a pre-formed 1,6-dimethylpyrene core.
Indirect Synthesis Substituted pyrenes can be synthesized from functionalized precursors via cyclization, such as the dithiametacyclophane route to 2,7-dimethylpyrene. cdnsciencepub.comA viable strategy to construct the 1,6-dimethylpyrene scaffold, which could then be further functionalized.
Bulky Protecting Groups Large groups like tert-butyl can be used to block reactive sites and direct substitution to less accessible positions. rsc.orgresearchgate.netCould be employed to control the regioselectivity of hydroxylation or other functionalization steps.
Dihydroxylation Alkenes and arenes can be dihydroxylated using reagents like osmium tetroxide or potassium permanganate. wikipedia.orglibretexts.orgA potential, albeit challenging, final step to introduce the dihydroxy functionality onto a 1,6-dimethylpyrene precursor.

These innovative strategies have significantly expanded the toolbox of synthetic chemists, making the synthesis of complex, specifically substituted pyrenes more feasible. The development of such methods is critical for advancing the application of pyrene derivatives in fields ranging from materials science to biology. rsc.orgnih.gov

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed spectroscopic characterization of the chemical compound this compound. While the isolation of this pyrene derivative from the wetland plant Juncus acutus was first reported in a 2002 article in the journal Phytochemistry, the specific experimental data necessary for a complete structural elucidation and spectroscopic profile are not accessible in the public domain. Current time information in Europe/Monaco.

The initial report by DellaGreca and colleagues announced the discovery of several phenanthrenoids, including this compound, and stated that their structures were determined using spectral data. Current time information in Europe/Monaco. However, the detailed datasets from these analyses, which are crucial for a thorough scientific article as outlined, are not provided in the abstract and the full-text article containing this information is not publicly available.

Consequently, it is not possible to provide a detailed account of the following as requested:

Spectroscopic Characterization and Structural Elucidation

Integration of Spectroscopic Data:Without the individual spectroscopic data sets, a comprehensive assignment of the compound's structure cannot be compiled and discussed.

Efforts to locate this specific data through extensive searches of chemical databases and scientific literature have been unsuccessful. The information required to construct the detailed article as per the provided outline is contained within the primary research paper, which remains inaccessible. Therefore, a scientifically accurate and detailed article on the spectroscopic characterization and structural elucidation of 2,7-Dihydroxy-1,6-dimethylpyrene cannot be generated at this time.

Computational Chemistry and Molecular Modeling of 2,7 Dihydroxy 1,6 Dimethylpyrene

Molecular Dynamics Simulations for Dynamic Behavior

No literature is available that describes molecular dynamics simulations performed to investigate the structural dynamics, flexibility, or interactions of this compound in a simulated environment.

Molecular Docking Studies for Ligand-Target Interactions

Elucidation of Potential Pharmacological Mechanisms:In the absence of docking studies, there is no computational data to elucidate potential mechanisms of action such as enzyme inhibition or receptor binding.

While research exists on related compounds, such as other pyrene (B120774) or phenanthrene (B1679779) derivatives, the strict focus on 2,7-Dihydroxy-1,6-dimethylpyrene precludes the inclusion of that data in this article. The scientific community has yet to publish specific computational investigations for this particular molecule.

In Silico Screening and Virtual Library Design based on this compound Scaffold

The core structure of this compound presents a compelling scaffold for the design of virtual compound libraries aimed at discovering novel bioactive molecules. In silico screening and virtual library design are powerful computational techniques that allow for the rapid exploration of vast chemical space, prioritizing molecules with desirable properties for synthesis and experimental testing. researchgate.net This approach is particularly valuable in the early stages of drug discovery, as it can significantly reduce costs and timelines. nih.govnih.gov

The design of a virtual library begins with the selection of a core scaffold, in this case, this compound. This scaffold can be systematically decorated with a variety of chemical substituents at its reactive positions to generate a large, diverse collection of virtual compounds. chemaxon.com The choice of substituents is guided by the desired physicochemical properties and potential interactions with a biological target.

Once a virtual library is enumerated, a range of computational tools can be employed for in silico screening. Molecular docking, for instance, predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.govnih.gov This allows for the ranking of compounds within the virtual library based on their predicted affinity for a specific biological target.

For example, a hypothetical in silico screening of a virtual library derived from the this compound scaffold against a target protein might yield results similar to those observed for other pyrene derivatives. nih.gov The following interactive table illustrates the type of data that could be generated from such a study.

DerivativePredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki)
Compound A-8.5TYR23, LYS45, ASP895.2 µM
Compound B-9.2TRP112, ARG154, GLU1982.1 µM
Compound C-7.8PHE76, SER121, HIS21010.5 µM
Compound D-9.8ILE54, VAL99, ASN1320.8 µM

This table represents hypothetical data for illustrative purposes and is not based on experimental results for this compound derivatives.

Beyond simple docking, molecular dynamics (MD) simulations can provide a more detailed understanding of the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov These simulations can reveal important information about the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. nih.gov

The design of virtual libraries based on the this compound scaffold can also be guided by the principles of privileged scaffolds. Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets, making them attractive starting points for drug discovery. nih.gov While the pyrene scaffold itself is a well-known polycyclic aromatic hydrocarbon, its functionalization with hydroxyl and methyl groups in the 2,7- and 1,6-positions, respectively, creates a unique chemical entity with specific electronic and steric properties that can be exploited in library design.

The process of building a virtual library involves several key steps:

Scaffold Selection and Preparation: The 3D structure of this compound is optimized using computational methods.

Reaction Definition: A set of reliable chemical reactions is defined to attach various building blocks to the scaffold.

Building Block Selection: A diverse collection of chemical fragments is chosen to serve as the substituents.

Library Enumeration: The virtual library is generated by systematically combining the scaffold with the selected building blocks according to the defined reactions. drugdesign.org

Property Calculation and Filtering: A range of physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are calculated for each virtual compound. Molecules with undesirable properties are filtered out. drugdesign.org

The resulting focused library of virtual compounds, based on the this compound scaffold, can then be subjected to in silico screening against various biological targets to identify promising candidates for further investigation.

Mechanistic Investigations of Biological Activities Excluding Clinical Data

Modulation of Cellular Proliferation and Induction of Apoptosis

While direct and extensive research on the specific compound 2,7-Dihydroxy-1,6-dimethylpyrene is limited in publicly available literature, the broader class of hydroxylated PAHs and similar small molecules has been a subject of investigation for their effects on cell cycle and programmed cell death, particularly in the context of cancer research. The potential mechanisms are often explored through in vitro studies on various cell lines.

In Vitro Studies on Cell Lines

Studies on analogous compounds, such as the chalcone (B49325) derivative 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), provide insights into how a dihydroxy-dimethyl-aromatic structure might behave. DMC has demonstrated antiproliferative activity against several human cancer cell lines. nih.govsemanticscholar.org For instance, in studies involving human cervical cancer cell lines (C-33A, HeLa, and SiHa), DMC exhibited notable inhibitory effects on cell growth. nih.govsemanticscholar.org The half-maximal inhibitory concentrations (IC50) were determined to be 15.76 µM for C-33A, 10.05 µM for HeLa, and 18.31 µM for SiHa cells. nih.govsemanticscholar.org Furthermore, DMC was found to induce apoptosis in K562 human leukemia cells, with an IC50 value of 14.2 µM. researchgate.net These findings suggest that compounds with a similar core structure to this compound could potentially exhibit cytotoxic and pro-apoptotic effects in cancer cells.

Table 1: In Vitro Antiproliferative Activity of a Structurally Related Compound (DMC)

Cell Line Cancer Type IC50 Value (µM)
C-33A Cervical Cancer 15.76 ± 1.49
HeLa Cervical Cancer 10.05 ± 0.22
SiHa Cervical Cancer 18.31 ± 3.10

Molecular Pathways and Signaling Cascades Involved

The induction of apoptosis by compounds structurally related to this compound often involves the modulation of key signaling pathways. For example, the pro-apoptotic activity of DMC in HeLa cells was associated with increased DNA damage and an arrest of the cell cycle in the G0/G1 phase. nih.govsemanticscholar.org In K562 leukemia cells, DMC was shown to downregulate the anti-apoptotic protein Bcl-2, without affecting the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bcl-2/Bax ratio is a critical event in the intrinsic pathway of apoptosis. Other studies have also implicated the activation of caspases, which are the executive enzymes of apoptosis. researchgate.netnih.gov For instance, some natural products can trigger the activation of caspase-3 and caspase-7, leading to the execution of the apoptotic program. nih.gov The eukaryotic initiation factor 3c (eIF3c), a component of the protein synthesis machinery, has also been identified as a potential target. The knockdown of EIF3C has been shown to suppress cell proliferation and induce apoptosis in osteosarcoma cells, partly through the upregulation of SAPK/JNK signaling, which in turn can increase the expression of caspases. dovepress.com

Phytotoxicological Effects and Mechanisms of Action

The environmental impact of PAHs and their derivatives is a significant area of research, with a focus on their effects on primary producers like algae and plants.

Effects on Microalgal Growth (Selenastrum capricornutum)

Mechanisms of Growth Inhibition in Plants and Algae

The mechanisms by which PAHs inhibit the growth of plants and algae are multifaceted. A primary mode of action is the disruption of photosynthesis. This can occur through the inhibition of electron transport in photosystem II (PSII), damage to the photosynthetic apparatus, and reduction in the synthesis of photosynthetic pigments such as chlorophyll. PAHs can also induce oxidative stress by generating reactive oxygen species (ROS), which can lead to lipid peroxidation, membrane damage, and eventually cell death. The lipophilic nature of PAHs allows them to readily accumulate in the lipid-rich membranes of chloroplasts and thylakoids, where they can exert their toxic effects.

Angiogenesis Inhibition in Cancer Models (Mechanistic Focus)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Targeting angiogenesis is a key strategy in cancer therapy. nih.gov While direct evidence for the anti-angiogenic activity of this compound is lacking, the mechanisms of angiogenesis inhibition by other small molecules have been studied. These inhibitors can be classified as either direct, targeting endothelial cells, or indirect, targeting tumor cells or other components of the tumor microenvironment that release pro-angiogenic factors. nih.gov Potential mechanisms of action include the inhibition of vascular endothelial growth factor (VEGF) signaling, a key pathway in angiogenesis. nih.gov This can involve blocking the VEGF receptor on endothelial cells or inhibiting the production of VEGF by tumor cells. Another potential mechanism is the interference with integrin-mediated survival signaling in endothelial cells, which can enhance the anti-angiogenic effects of other treatments like radiotherapy. nih.gov

Modulation of Key Biological Targets (e.g., enzymes, receptors)

Detailed studies elucidating the specific enzymatic or receptor targets of this compound are not yet available in peer-reviewed scientific literature. One vendor of chemical compounds lists it under the category of "Enzyme Inhibitors," however, specific enzymes that are inhibited by this compound are not mentioned. nih.gov

Some commercial suppliers make unsubstantiated claims regarding its biological effects. For instance, one vendor suggests that the compound may halt cellular proliferation and induce apoptosis, which is programmed cell death, particularly in the context of cancer research. nih.gov However, these assertions are not supported by published scientific studies and therefore must be regarded with caution until validated by rigorous, peer-reviewed experimental evidence.

Research on other phenanthrenes, a class of compounds to which this compound belongs, isolated from the related plant Juncus effusus, has indicated cytotoxic activity against various tumor cell lines and the ability to inhibit nitric oxide (NO) production. exlibrisgroup.com While this provides a potential avenue for investigation, it is crucial to note that these activities have not been directly demonstrated for this compound itself.

In one of the few direct biological studies available, this compound was shown to exhibit phytotoxicity against the microalga Selenastrum capricornutum. acs.orgnih.gov This indicates an interaction with biological pathways in this organism, though the specific targets remain unknown.

Network Pharmacology and Systems Biology Approaches to Elucidate Biological Networks

To date, there are no published studies that have employed network pharmacology or systems biology approaches to investigate the biological networks associated with this compound. Such methodologies are powerful tools for understanding the complex interactions of a compound within a biological system. nih.govmdpi.comnih.govnih.gov

Compound-Target-Pathway Network Construction

The construction of a compound-target-pathway network for this compound is not possible at this time due to the absence of identified and validated biological targets. The creation of such a network requires substantial data on the compound's interactions with specific proteins (targets) and the subsequent mapping of these interactions to known biological pathways.

Prediction of Multi-Targeting Effects

Without foundational data on its primary biological targets, any prediction of the multi-targeting effects of this compound would be purely speculative. Network pharmacology often reveals that a single compound can interact with multiple targets, leading to a complex pharmacological profile. However, without initial target identification through experimental screening or computational modeling, a credible prediction of such effects cannot be made for this particular compound.

Advanced Applications and Functional Materials Design

Integration into Fluorescent Sensing Platforms

The intense and environmentally sensitive fluorescence of the pyrene (B120774) moiety makes it an ideal component for the development of fluorescent chemosensors. rsc.orgresearchgate.net The incorporation of 2,7-Dihydroxy-1,6-dimethylpyrene into these platforms allows for the creation of highly selective and sensitive detection systems for a variety of analytes.

Design Principles of Pyrene-Based Fluorescent Probes

The design of fluorescent probes based on pyrene derivatives, including this compound, hinges on the principle of coupling the pyrene fluorophore to a specific recognition unit, or receptor. rsc.orgjournalcra.com This receptor is designed to selectively interact with the target analyte. The interaction between the receptor and the analyte induces a change in the photophysical properties of the pyrene unit, leading to a detectable signal, such as an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. rsc.orgnih.gov

A key feature of pyrene is its ability to form excited-state dimers, known as excimers, which exhibit a characteristic red-shifted emission compared to the monomer. rsc.orgnih.gov The ratio of monomer to excimer emission is highly sensitive to the distance and orientation between two pyrene units, a property that is widely exploited in probe design. nih.gov For this compound, the hydroxyl groups can serve as attachment points for receptor moieties or participate directly in analyte binding, while the methyl groups can influence the solubility and steric environment of the probe.

Sensing Mechanisms: A Versatile Toolkit

The functionality of pyrene-based fluorescent probes is underpinned by several key photophysical mechanisms that translate a binding event into a fluorescence signal. These mechanisms can be finely tuned through the molecular design of the probe.

Photoinduced Electron Transfer (PET): In a PET sensor, the pyrene fluorophore is linked to a receptor that can donate or accept an electron. In the "off" state, electron transfer between the receptor and the excited pyrene quenches the fluorescence. Upon binding of an analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence. rsc.org The electron-rich nature of the dihydroxy-substituted pyrene core in this compound can be modulated by the analyte's interaction with the hydroxyl groups, influencing the efficiency of a PET process.

Chelation Enhanced Fluorescence (CHEF): In many fluorescent probes, the receptor contains a binding site that, when unbound, allows for conformational flexibility, leading to non-radiative decay and low fluorescence. The binding of a metal ion to this site can rigidify the structure, a process known as chelation. This increased rigidity restricts vibrational and rotational modes of decay, resulting in a significant enhancement of the fluorescence intensity. rsc.org The two hydroxyl groups in this compound are ideally positioned to act as a chelating site for metal ions.

Intramolecular Charge Transfer (ICT): ICT probes consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state. The emission from this ICT state is highly sensitive to the polarity of the environment and to interactions with analytes. rsc.org The hydroxyl groups of this compound can act as electron donors, and their interaction with an analyte can modulate the ICT process.

Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. In a FRET-based sensor, the binding of an analyte can cause a conformational change that alters this distance, leading to a change in the FRET efficiency and a ratiometric fluorescence response. acs.org A probe incorporating this compound as a donor could be designed to undergo a conformational change upon analyte binding, modulating its distance to an acceptor.

Sensing Mechanism Principle Typical Signal Change
Photoinduced Electron Transfer (PET) Analyte binding inhibits electron transfer, which normally quenches fluorescence. rsc.orgFluorescence "turn-on"
Chelation Enhanced Fluorescence (CHEF) Analyte binding rigidifies the probe's structure, reducing non-radiative decay. rsc.orgFluorescence enhancement
Intramolecular Charge Transfer (ICT) Analyte interaction modulates the charge distribution in the excited state. rsc.orgShift in emission wavelength
Fluorescence Resonance Energy Transfer (FRET) Analyte binding alters the distance between a donor and acceptor fluorophore. acs.orgRatiometric change in donor/acceptor emission

Detection of Specific Analytes

The versatility of pyrene-based probes allows for the detection of a wide array of analytes, from metal ions to biologically important molecules.

Metal Ions: Pyrene derivatives have been extensively used to create sensors for various metal ions, including heavy and transition metals like Cu²⁺, Fe²⁺, Hg²⁺, and Ag⁺. mdpi.commdpi.comnih.govrsc.org The design often involves incorporating specific chelating agents that provide selectivity for the target ion. For instance, a probe based on this compound could potentially detect metal ions through chelation with its hydroxyl groups, leading to a CHEF response. mdpi.com

Biomolecules: The detection of biomolecules such as DNA, proteins, and amino acids is another significant application of pyrene-based fluorescent probes. nih.govresearchgate.net These probes can be designed to interact with specific functional groups or structures on the biomolecule. For example, a probe could be designed where the hydroxyl groups of this compound form hydrogen bonds with a specific amino acid residue, leading to a change in the fluorescence signal.

Supramolecular Chemistry and Self-Assembly of Pyrene Derivatives

The planar and aromatic nature of the pyrene core makes it an excellent building block for the construction of well-defined supramolecular architectures through self-assembly processes. mdpi.com These assemblies are held together by a variety of non-covalent interactions.

Design of Host-Guest Systems and Molecular Recognition

Host-guest chemistry involves the design of a larger host molecule that can selectively bind a smaller guest molecule. Pyrene derivatives can be incorporated into host systems, such as cyclodextrins or synthetic macrocycles, to create recognition sites for specific guests. nih.govrsc.org The binding of a guest molecule within the host cavity can be detected through changes in the fluorescence of the pyrene unit. For example, a cage-like structure incorporating 1,6-disubstituted pyrene units has been shown to encapsulate large hydrophobic guests like fullerenes and steroids. acs.org The 1,6-dimethyl substitution pattern in this compound could be exploited to create specific host-guest systems.

Molecularly imprinted polymers (MIPs) represent another approach to molecular recognition. In this technique, a polymer network is formed around a template molecule. Subsequent removal of the template leaves behind a cavity that is complementary in size and shape, allowing for the selective rebinding of the target molecule. nih.govresearchgate.net

Exploitation of Non-Covalent Interactions

The self-assembly of pyrene derivatives into ordered structures is driven by a combination of non-covalent interactions.

π-π Stacking: The large, flat surface of the pyrene ring system strongly favors π-π stacking interactions, where the aromatic rings stack on top of each other. rsc.orgrsc.org This is a dominant force in the self-assembly of many pyrene-containing molecules, leading to the formation of one-dimensional columns or other ordered aggregates. acs.orgsci-hub.se The strength of these interactions can be influenced by substituents on the pyrene core.

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as the hydroxyl groups in this compound, can provide directionality and stability to self-assembled structures. rsc.orgnih.gov Hydrogen bonding can work in concert with π-π stacking to create complex and well-defined supramolecular architectures. nih.gov For instance, pyrene derivatives containing amide groups can self-assemble into dendritic or reticulated structures through a combination of π-π stacking and hydrogen bonding. mdpi.com

Fabrication of Supramolecular Polymers and Assemblies

The inherent ability of pyrene derivatives to form organized structures through non-covalent interactions is a cornerstone of their application in supramolecular chemistry. The hydroxyl groups of this compound can act as both hydrogen-bond donors and acceptors, facilitating the formation of extended supramolecular polymers and well-defined assemblies.

The self-assembly of pyrene-DNA conjugates has been shown to be influenced by the substitution pattern on the pyrene core. nih.gov For instance, DNA functionalized with 2,7-dialkynyl pyrene isomers exclusively assembles into spherical nanoparticles, whereas 1,6- and 1,8-isomers form multilamellar vesicles. nih.gov This demonstrates that the specific placement of functional groups on the pyrene scaffold, such as in this compound, can precisely control the morphology of the resulting supramolecular nanostructures. nih.gov

Furthermore, pyrene derivatives can be incorporated into more complex supramolecular systems. For example, a water-soluble naphthalene-modified pyrene derivative forms rod-like nanostructures upon encapsulation with cucurbit rsc.orguril, which can then participate in efficient energy transfer processes. rsc.org The construction of two-dimensional supramolecular organic frameworks (SOFs) from pyrene derivatives has also been demonstrated, creating stable, porous structures in water. rsc.org These examples highlight the potential of this compound to serve as a versatile component in the fabrication of functional supramolecular materials with tunable properties and architectures. The non-covalent interactions, such as π-π stacking and hydrogen bonding, drive the self-assembly process, leading to ordered structures with applications in areas like cell imaging and photocatalysis. rsc.orgacs.org

Materials Science Applications

The rich electronic and photophysical characteristics of the pyrene moiety make it a highly attractive component for materials science, particularly in the fields of organic electronics and nanomaterials.

Organic Electronics and Optoelectronic Devices

Pyrene-based materials are extensively investigated for their potential in organic electronic devices due to their high charge carrier mobility and strong fluorescence. researchgate.net The planar structure of the pyrene core facilitates efficient π-π stacking, which is crucial for charge transport in organic semiconductors. researchgate.net Pyrene derivatives have been successfully employed as active components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

The performance of these devices can be finely tuned by modifying the chemical structure of the pyrene molecule. researchgate.netuky.edu For example, the introduction of different substituent groups can alter the electronic properties and molecular packing of the material. uky.edu Research on pyrene-fused perylene (B46583) diimides has shown that the type of fusion can significantly impact the properties, leading to p-type mobility as high as 1.13 cm²/V·s in OFETs. rsc.org Similarly, 2,7-functionalized pyrene derivatives have been developed as highly efficient deep-blue emitters for OLEDs. rsc.org The hydroxyl groups of this compound offer a direct route for chemical modification, allowing for the tuning of its electronic properties to suit specific device applications.

Pyrene Derivative Application in Organic Electronics Key Findings Reference
Pyrene fused perylene diimides in OFETsExhibited p-type mobility up to 1.13 cm²/V·s. rsc.org
2-positional pyrene end-capped oligothiophenes in OFETsAchieved a high hole mobility of 3.3 cm²/V·s in single-crystal OFETs. researchgate.net
2,7-functionalized pyrene emitter in OLEDsDemonstrated deep-blue photoluminescence with a good external quantum efficiency of 3.1%. rsc.org
Pyrene[4,5-d]imidazole-pyrene molecule in OLEDsAchieved a maximum external quantum efficiency of 8.52% with stable blue emission. chinesechemsoc.org

Nanomaterials and Self-Assembled Structures

The propensity of pyrene derivatives for self-assembly makes them ideal candidates for the bottom-up fabrication of nanomaterials. The resulting nanostructures, such as nanoparticles, nanorods, and nanosheets, can exhibit unique optical and electronic properties that are different from the individual molecules. acs.orgnih.gov

For instance, bis(pyrene) derivatives linked by different functional groups have been shown to form distinct nano-aggregates, with morphologies ranging from dot-shaped to sheet-like, depending on the linker. acs.org These nano-aggregates have been successfully used as fluorescent nanoprobes for lysosome-targeted imaging in living cells. acs.orgacs.org The tuning of optical properties on nanoparticle surfaces functionalized with pyrene derivatives has also been demonstrated, allowing for switchable solid-state surfaces. researchgate.net The this compound molecule, with its potential for directional hydrogen bonding and π-stacking, is a promising candidate for the creation of novel self-assembled nanostructures with tailored functionalities for applications in sensing, imaging, and nanoelectronics.

Development of Crop Protection Agents (Phytochemicals as Models)

The structural motifs found in natural products are a valuable source of inspiration for the development of new and more effective crop protection agents. As a naturally occurring phytochemical, this compound can serve as a model for the design of novel herbicides.

Structure-Activity Relationship Studies for Herbicidal Activity

The herbicidal activity of phenolic compounds is often linked to the number and position of hydroxyl groups on the aromatic ring. researchgate.net These groups can participate in interactions with biological targets, and their presence is crucial for the free radical scavenging ability of these molecules. researchgate.net Studies on other small-molecule herbicides have shown that the type and position of substituents significantly affect their herbicidal properties. acs.org For example, in a study of xanthoxyline and related methyl ketones, compounds with methoxy (B1213986) groups were more active than those with hydroxyl or methyl groups, and the position of the substituent was also critical. acs.org

While specific structure-activity relationship (SAR) studies on the herbicidal activity of this compound are not extensively documented, the principles derived from studies of other phenolic and polycyclic aromatic compounds can be applied. researchgate.netacs.org The presence of two hydroxyl groups on the pyrene core of this compound suggests potential for biological activity. The lipophilic nature of the pyrene backbone combined with the hydrophilic hydroxyl groups could facilitate transport across plant cell membranes and interaction with target enzymes. Further investigation into the SAR of dihydroxypyrene derivatives could lead to the optimization of their herbicidal efficacy.

Compound Class Key Structural Features for Herbicidal Activity Reference
Phenolic CompoundsPresence and position of hydroxyl groups on the aromatic ring. researchgate.netnih.gov
Xanthoxyline DerivativesType and position of substituents (e.g., methoxy groups) are crucial. acs.org
Polycyclic Aromatic HydrocarbonsGeneral toxicity to various life forms, though specific herbicidal mechanisms are less defined. wikipedia.orgnih.gov

Environmentally Benign Formulations

There is a growing demand for the development of environmentally friendly herbicide formulations to reduce the impact of agriculture on ecosystems. Natural products and their derivatives are at the forefront of this research. Formulations utilizing bio-based emulsifiers, natural adjuvants, and green solvents are being developed to create more sustainable crop protection solutions. rsc.org

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 2,7-Dihydroxy-1,6-dimethylpyrene

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. The pyrene (B120774) core is a large, planar, and conjugated system known for its excellent fluorescence properties and chemical stability. mdpi.comrsc.org The functionalization at the 1,6-positions with methyl groups and at the 2,7-positions with hydroxyl groups significantly influences its electronic structure and, consequently, its chemical and photophysical behavior.

Synthesis and Structure: The synthesis of specifically substituted pyrenes, such as the 2,7-disubstituted variants, is considered a significant challenge in organic chemistry. mdpi.com Electrophilic substitution on the pyrene core typically occurs at the 1, 3, 6, and 8-positions. uky.edu The 2- and 7-positions are less accessible, making direct functionalization difficult. mdpi.com However, a vendor, BioCrick, lists this compound as a natural product and confirms its structure via Nuclear Magnetic Resonance (NMR). biocrick.com This suggests its existence in nature, potentially offering biosynthetic pathways as an alternative to complex multi-step synthetic routes. One study describes the isolation of related phenanthrene (B1679779) derivatives from Dehaasia longipedicellata, including 2,7-dihydroxy-1-methyl-5-vinylphenanthrene, and mentions this compound as a newly described compound from this source. biocrick.comnih.gov

Properties: The defining feature of pyrene and its derivatives is their strong fluorescence, making them valuable as fluorescent probes. rsc.org The introduction of hydroxyl and methyl groups at specific positions tunes the electronic and optical properties. researchgate.net Hydroxyl groups can act as hydrogen-bond donors and acceptors, influencing intermolecular interactions and solubility. Methyl groups can enhance solubility in organic solvents and sterically influence the molecular packing in the solid state. The compound is reported to be soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. biocrick.com

PropertyDataSource(s)
CAS Number 468103-76-6 biocrick.com
Molecular Formula C₁₈H₁₄O₂ glpbio.com
Molecular Weight 262.303 g/mol glpbio.com
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone biocrick.com
Origin Reported as a natural product isolated from Dehaasia longipedicellata biocrick.comnih.gov

Emerging Research Avenues and Interdisciplinary Applications

The unique substitution pattern of this compound opens up several promising research avenues, particularly in materials science and chemical biology.

Organic Electronics: Pyrene-based materials are highly sought after for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netnih.gov The specific substitution on this compound could be exploited to fine-tune the material's charge carrier mobility and luminescence. researchgate.net The hydroxyl groups could facilitate self-assembly through hydrogen bonding, leading to ordered molecular packing, which is crucial for efficient charge transport. uky.edu

Fluorescent Sensing and Bio-imaging: Pyrene derivatives are extensively used as fluorescent probes for detecting metal ions, anions, and small molecules due to their high quantum yield and sensitivity to the local microenvironment. rsc.orgrsc.org The hydroxyl groups on this compound could serve as binding sites for specific analytes, leading to changes in its fluorescence emission (e.g., quenching or enhancement). lbl.gov Its potential natural origin and low cytotoxicity make it a candidate for bio-imaging applications in living cells. rsc.org

Covalent Organic Frameworks (COFs): The rigid and planar structure of the pyrene unit makes it an excellent building block for creating porous, crystalline Covalent Organic Frameworks (PyCOFs). rsc.org These materials have shown promise in gas adsorption/separation, chemical sensing, and catalysis. rsc.org Dihydroxy-functionalized pyrenes can be used as monomers in the synthesis of new COFs with tailored pore environments and functionalities.

Methodological Advancements for Future Studies

Future research on this compound and related compounds will benefit significantly from advancements in synthetic and characterization techniques.

Advanced Synthesis: Overcoming the challenge of regioselectivity in pyrene functionalization is key. uky.edu Recent advances in transition metal-catalyzed C–H activation and functionalization offer a powerful tool for site-selective modification of the pyrene core. mdpi.com Methods like the Suzuki cross-coupling reaction and "click" chemistry are also being employed to create novel pyrene derivatives with complex architectures efficiently. mdpi.comresearchgate.net Exploring enzymatic or biomimetic synthesis, inspired by its potential natural product status, could provide greener and more efficient routes.

Sophisticated Characterization: A deep understanding of the structure-property relationships requires advanced characterization. Time-resolved fluorescence spectroscopy can provide detailed insights into the excited-state dynamics and quenching mechanisms. acs.org Techniques like two-dimensional NMR (2D-NMR) are essential for unambiguous structure elucidation. For solid-state applications, X-ray crystallography is critical for determining molecular packing, which governs electronic properties. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable for predicting the electronic structure, optical properties, and reactivity of new pyrene derivatives. nih.gov This allows for the rational design of molecules with desired properties before undertaking complex synthesis, accelerating the discovery of new high-performance materials.

Challenges and Opportunities in Pyrene-Based Compound Research

The field of pyrene-based materials is rich with opportunities, though it is not without its challenges.

Challenges:

Synthesis and Purification: The synthesis of asymmetrically and selectively substituted pyrenes remains a significant hurdle. uky.edunih.gov The low solubility of the rigid pyrene core can also complicate synthesis and purification processes.

Excimer Formation: A major drawback of pyrene in luminescent applications is its tendency to form excimers (excited-state dimers) at high concentrations or in the solid state. This often leads to red-shifted emission and a decrease in fluorescence efficiency, which can be detrimental for devices like OLEDs. nih.govrsc.org

Processability: For applications in organic electronics, materials must be processable, often requiring solubility in common organic solvents for solution-based fabrication techniques. uky.edu Balancing high-performance electronic properties with good processability is a key challenge.

Opportunities:

Tuning Photophysical Properties: The rich chemistry of pyrene allows for extensive modification. By strategically adding electron-donating or electron-withdrawing groups at different positions, researchers can precisely tune the absorption and emission wavelengths, quantum yields, and charge transport properties. researchgate.net

Multifunctional Materials: The pyrene scaffold can be integrated into complex molecular architectures, including dendrimers, polymers, and hybrid organic-inorganic materials. uky.eduacs.org This creates opportunities for developing multifunctional materials that combine, for instance, the luminescent properties of pyrene with the catalytic activity of a metal complex or the sensing capability of a receptor unit. lbl.govacs.org

Aggregation-Induced Emission (AIE): While aggregation often quenches fluorescence, the design of pyrene derivatives that exhibit Aggregation-Induced Emission (AIE) is a rapidly growing field. rsc.org In AIE-active molecules, aggregation enhances, rather than quenches, luminescence, which is highly desirable for solid-state lighting and sensing applications.

Q & A

Q. Methodological Answer :

  • HPLC-DAD/UV : Use reverse-phase C18 columns with methanol/water gradients for separation, calibrated against certified standards (e.g., dihydroxynaphthalene derivatives as reference compounds ).
  • LC-MS/MS : Employ electrospray ionization (ESI) in negative ion mode for enhanced sensitivity, with deuterated internal standards to correct for matrix effects .
  • Validation protocols : Follow ICH guidelines for precision, accuracy, and limit of detection (LOD) calculations, ensuring reproducibility across labs .

Advanced Question: How can researchers investigate the structural determinants of this compound’s bioactivity, such as its hydroxyl and methyl group positioning?

Q. Methodological Answer :

  • SAR studies : Synthesize analogs with modified substituents (e.g., 1,6-dimethyl vs. 1,8-dimethyl) and test their effects on targets like VEGF production or mitochondrial respiration .
  • Computational modeling : Perform DFT calculations to map electron density distributions and predict reactive sites. Molecular docking can assess binding affinity to enzymes like HO-1 .
  • Crystallography : Collaborate with crystallography labs to resolve the compound’s 3D structure, as demonstrated for related pyranopyrimidinones .

Advanced Question: What experimental designs are suitable for elucidating the interplay between this compound and heme oxygenase-1 (HO-1) induction in cellular models?

Q. Methodological Answer :

  • Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence HO-1 in human dermal fibroblasts, then assess VEGF production post-treatment .
  • Time-course assays : Measure HO-1 mRNA (qPCR) and protein (Western blot) levels at intervals (0–48 hrs) to track induction kinetics .
  • Dual-reporter systems : Co-transfect cells with HO-1-promoter-driven luciferase and AMPK activity reporters to dissect signaling crosstalk .

Basic Question: How should researchers address variability in toxicity profiles of this compound across different cell lines?

Q. Methodological Answer :

  • Cell-type-specific assays : Compare toxicity in primary cells (e.g., fibroblasts ) vs. immortalized lines (e.g., SH-SY5Y ) using MTT or resazurin assays.
  • Metabolic profiling : Monitor ATP levels, lactate production, and mitochondrial membrane potential to identify cell-specific vulnerabilities .
  • Serum supplementation testing : Evaluate toxicity under varying serum concentrations, as nutrient availability can modulate compound effects .

Advanced Question: What methodologies are recommended for validating the reproducibility of this compound’s reported bioactivities in independent studies?

Q. Methodological Answer :

  • Blinded replication : Collaborate with independent labs to repeat key experiments (e.g., wound-healing assays ) using shared compound batches.
  • Data transparency : Publish raw datasets, HPLC chromatograms, and instrument parameters to facilitate cross-validation .
  • Meta-analysis : Aggregate results from multiple studies using statistical tools (e.g., random-effects models) to assess effect size consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.